molecular formula C17H36 B1254883 5,9-Dimethylpentadecane

5,9-Dimethylpentadecane

Cat. No. B1254883
M. Wt: 240.5 g/mol
InChI Key: XTTUZCLEOCTJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053223

Procedure details

Magnesium (0.54 g, 22.2 mmol) is etched with iodine and 0.5 ml of a solution of 93% 1-chloro-2,6-dimethyldecane (4.5 g, 20.7 mmol) in tetrahydrofuran (4 ml) is added at 60° C. After the reaction has been started by addition of a drop of 1,2-dibromoethane the rest of the solution is added dropwise. The mixture is diluted with tetrahydrofuran (4 ml) and stirred under reflux for 2.5 h, then cooled to -20° C. 1-Bromopentane (3.8 g, 25 mmol) in tetrahydrofurane (4 ml) and 0.5M dilithium tetrachlorocuprate in tetrahydrofuran (3 ml) are added, and the mixture is stirred at -20° C. for 2 h, at 0° C. for 2 h, and at room temperature overnight. Subsequent treatment with ammonium chloride solution and distillation gives 3.22 g of 5,9-dimethylpentadecane, a yield of 64.8% based on the amount of C12 -alkyl chloride.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
1-chloro-2,6-dimethyldecane
Quantity
4.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.8 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven
Quantity
4 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].II.Cl[CH2:5][CH:6]([CH3:16])[CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][CH2:13][CH3:14].Br[CH2:18][CH2:19]Br.Br[CH2:22][CH2:23][CH2:24]CC>O1CCCC1.[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[CH3:16][CH:6]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:18][CH3:19])[CH2:5][CH2:22][CH2:23][CH3:24] |f:6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
solution
Quantity
0.5 mL
Type
reactant
Smiles
Step Four
Name
1-chloro-2,6-dimethyldecane
Quantity
4.5 g
Type
reactant
Smiles
ClCC(CCCC(CCCC)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Six
Name
Quantity
3.8 g
Type
reactant
Smiles
BrCCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 60° C
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 h
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at -20° C. for 2 h, at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Subsequent treatment with ammonium chloride solution and distillation

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC)CCCC(CCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.22 g
YIELD: PERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.